2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a 4-methoxyphenyl group at position 5 of the triazole ring, a 1H-pyrrol-1-yl substituent at position 4, and a 3-methylphenyl acetamide moiety linked via a sulfanyl bridge. The 4-methoxy group enhances lipophilicity and metabolic stability, while the pyrrole ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-16-6-5-7-18(14-16)23-20(28)15-30-22-25-24-21(27(22)26-12-3-4-13-26)17-8-10-19(29-2)11-9-17/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJJPYMXIKIAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Triazole Ring: The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Chemical Research: The compound serves as a model for studying the reactivity of triazole and pyrrole derivatives, contributing to the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Data
Key Observations :
- The target compound’s pyrrole and 3-methylphenyl groups differentiate it from analogs like 6m (naphthalene-based) and G856-9720 (pyridine-substituted) .
- The 4-methoxy group is conserved in 6s and Compound , but 6s replaces the sulfanyl bridge with a benzo[d]thiazole system, likely altering solubility and target affinity .
Key Observations :
- High yields (>90%) for triazole derivatives like 6l and 6m suggest robust synthetic protocols, though the target compound’s synthesis efficiency remains undocumented .
- The antiproliferative activity of FP1-12 correlates with hydroxyacetamide modifications, a feature absent in the target compound .
Substituent Effects on Bioactivity
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound and 6s may enhance metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl in Compound ) .
- Heterocyclic Diversity : Pyrrole (target) vs. pyridine (G856-9720 ) substituents influence π-stacking and hydrogen-bonding capacities, critical for target selectivity .
- Sulfanyl Bridge Flexibility : The sulfanyl linker in the target compound is conserved in OLC15 and FP1-12 , suggesting a role in maintaining conformational flexibility for receptor binding .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a novel triazole derivative that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various pharmacological effects supported by recent research findings.
Chemical Structure and Properties
This compound belongs to the class of triazole derivatives characterized by a complex structure that includes a triazole ring, a pyrrole ring, and a methoxyphenyl group. The molecular formula is with a molecular weight of 405.5 g/mol. Its IUPAC name is 2-{[5-(4-methoxyphenyl)-4-pyrrol-1-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 405.5 g/mol |
| IUPAC Name | 2-{[5-(4-methoxyphenyl)-4-pyrrol-1-yl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide |
| InChI Key | HBSBAOKSENYSJC-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
- Introduction of the Pyrrole Ring : A condensation reaction with suitable pyrrole derivatives introduces the pyrrole component.
- Attachment of the Methoxyphenyl Group : This is done via nucleophilic substitution reactions.
- Final Coupling : The final compound is formed by coupling the triazole derivative with N-(3-methylphenyl)acetamide under specific conditions.
Biological Mechanisms
The biological activity of 2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity and modulating biological pathways.
- Receptor Interaction : It may also interact with specific receptors involved in various physiological processes.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- It showed potential antifungal activity comparable to established antifungal agents due to its ability to disrupt fungal cell membrane integrity.
Antioxidant Properties
Antioxidant assays have shown that this compound possesses substantial antioxidant capabilities. Studies utilizing DPPH and ABTS methods revealed that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
Anticancer Effects
Triazole derivatives have been recognized for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Additional Biological Activities
The compound has also been investigated for:
- Anti-inflammatory Properties : It may reduce inflammation through modulation of inflammatory mediators.
- Analgesic Effects : Potential analgesic activity has been noted in animal models.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of similar compounds:
- A study on triazole derivatives indicated broad-spectrum antibacterial activity against E. coli and Candida albicans, with docking studies confirming strong binding affinities to bacterial enzyme targets .
- Another research highlighted the antioxidant capabilities of synthesized triazole compounds, revealing significant activity comparable to ascorbic acid .
- A comprehensive review noted the diverse pharmacological profiles of triazole derivatives, including their efficacy as antifungal agents due to lower toxicity compared to previous imidazole-based drugs .
Q & A
Q. How to validate the compound’s mechanism of action in apoptosis pathways?
- Experimental Workflow :
Western Blotting : Measure caspase-3/7 activation.
Flow Cytometry : Quantify Annexin V/PI staining in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
